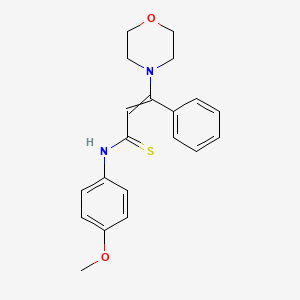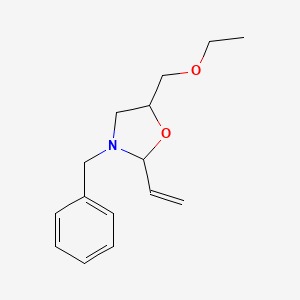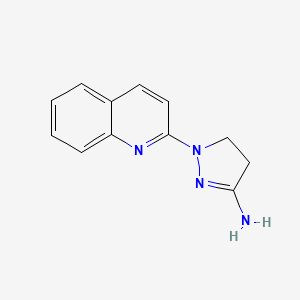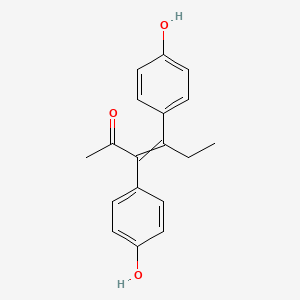
N-Hexadecyl-4-methoxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecyl-4-methoxy-N-phenylbenzamide is an organic compound with the molecular formula C30H45NO2 It is a derivative of benzamide, characterized by the presence of a hexadecyl chain, a methoxy group, and a phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-4-methoxy-N-phenylbenzamide typically involves the reaction of 4-methoxybenzoic acid with hexadecylamine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Esterification: 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl 4-methoxybenzoate.
Amidation: The ester is then reacted with hexadecylamine to form N-hexadecyl-4-methoxybenzamide.
Substitution: Finally, the benzamide is reacted with phenyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of N-hexadecyl-4-methoxybenzylamine or N-hexadecyl-4-methoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
N-Hexadecyl-4-methoxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexadecyl-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
N-Hexadecyl-4-methoxy-N-phenylbenzamide can be compared with other benzamide derivatives, such as:
4-Methoxy-N-phenylbenzamide: Lacks the hexadecyl chain, resulting in different solubility and biological activity.
N-Hexadecyl-4-methoxy-N-methylthiobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90097-42-0 |
|---|---|
Molecular Formula |
C30H45NO2 |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
N-hexadecyl-4-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C30H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-31(28-20-17-16-18-21-28)30(32)27-22-24-29(33-2)25-23-27/h16-18,20-25H,3-15,19,26H2,1-2H3 |
InChI Key |
JFMWAYPKZREJLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)



![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)


![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)


